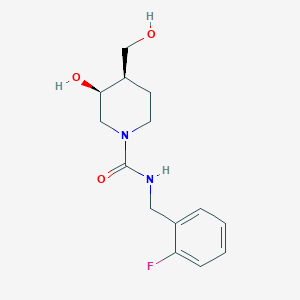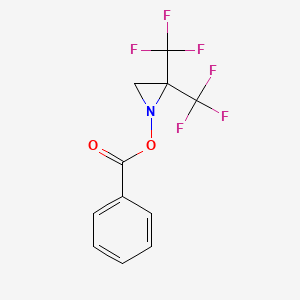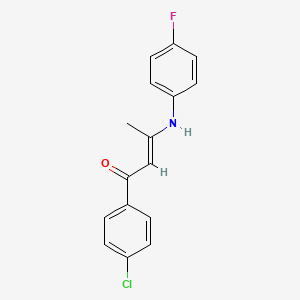
1-ethyl-5-methyl-N-(1-methyl-1H-pyrazol-3-yl)-1H-pyrazole-4-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Ethyl-5-methyl-N-(1-methyl-1H-pyrazol-3-yl)-1H-pyrazole-4-sulfonamide is a synthetic organic compound belonging to the class of sulfonamides. This compound features a pyrazole ring system substituted with ethyl, methyl, and sulfonamide groups, making it a molecule of interest in various chemical and pharmaceutical research fields.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with commercially available pyrazole derivatives.
Step 1: Alkylation of 1H-pyrazole with ethyl iodide in the presence of a base such as potassium carbonate to introduce the ethyl group.
Step 2: Methylation of the resulting compound using methyl iodide under basic conditions to obtain 1-ethyl-5-methyl-1H-pyrazole.
Step 3: Introduction of the sulfonamide group is achieved by reacting the intermediate with chlorosulfonic acid, followed by treatment with ammonia or an amine to form the sulfonamide.
Step 4: The final step involves the coupling of the sulfonamide intermediate with 1-methyl-1H-pyrazol-3-amine under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods: Industrial production may involve similar steps but optimized for large-scale synthesis, including continuous flow reactions, use of automated reactors, and purification techniques like crystallization or chromatography to ensure high purity and yield.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the sulfonamide group can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted sulfonamides.
Aplicaciones Científicas De Investigación
1-Ethyl-5-methyl-N-(1-methyl-1H-pyrazol-3-yl)-1H-pyrazole-4-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to the sulfonamide group.
Medicine: Explored for its antimicrobial properties, particularly against bacterial strains resistant to traditional antibiotics.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action of 1-ethyl-5-methyl-N-(1-methyl-1H-pyrazol-3-yl)-1H-pyrazole-4-sulfonamide involves its interaction with biological targets, primarily enzymes. The sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), allowing it to inhibit enzymes like dihydropteroate synthase, which is crucial in the folate synthesis pathway in bacteria. This inhibition disrupts bacterial growth and replication.
Comparación Con Compuestos Similares
Sulfamethoxazole: Another sulfonamide antibiotic with a similar mechanism of action.
Sulfadiazine: Used in the treatment of bacterial infections, particularly in combination with other drugs.
Uniqueness: 1-Ethyl-5-methyl-N-(1-methyl-1H-pyrazol-3-yl)-1H-pyrazole-4-sulfonamide is unique due to its specific substitution pattern on the pyrazole ring, which may confer distinct biological activities and chemical reactivity compared to other sulfonamides.
Would you like more details on any specific section?
Propiedades
IUPAC Name |
1-ethyl-5-methyl-N-(1-methylpyrazol-3-yl)pyrazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N5O2S/c1-4-15-8(2)9(7-11-15)18(16,17)13-10-5-6-14(3)12-10/h5-7H,4H2,1-3H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTMQWGPAIHSDQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C=N1)S(=O)(=O)NC2=NN(C=C2)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[(E)-2-(4-nitrophenyl)ethenyl]-1H-quinolin-4-one](/img/structure/B5471044.png)
![6-tert-butyl-1-methyl-N-[2-(3-pyridinyl)ethyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5471055.png)
![2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-3-{5-[3-(trifluoromethyl)phenyl]-2-furyl}acrylonitrile](/img/structure/B5471056.png)
![N-[(4-prop-2-enoxyphenyl)methyl]cyclohexanamine;hydrochloride](/img/structure/B5471063.png)

![3-hydroxy-1-(4-isopropylbenzyl)-3-({methyl[2-(1H-pyrazol-4-yl)ethyl]amino}methyl)piperidin-2-one](/img/structure/B5471090.png)
![1-[(ethylamino)carbonyl]-4-(2-fluoro-5-methylphenoxy)piperidine-4-carboxylic acid](/img/structure/B5471092.png)
![5-{[benzyl(methyl)amino]methyl}-N-{1-[(methylamino)carbonyl]propyl}isoxazole-3-carboxamide](/img/structure/B5471100.png)
![1-phenyl-2-({4-[3-(2-thienyl)acryloyl]-4H-1,2,4-triazol-3-yl}thio)ethanone](/img/structure/B5471106.png)
![{4-bromo-2-[2-(4-hydroxy-5-nitro-6-oxo-1,6-dihydro-2-pyrimidinyl)vinyl]phenoxy}acetic acid](/img/structure/B5471115.png)
![ethyl (2E)-5-(2-methoxyphenyl)-7-methyl-3-oxo-2-[(4-propan-2-ylphenyl)methylidene]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5471130.png)
![N-(4-chlorophenyl)-2-({6-[(4-chlorophenyl)amino]-3-pyridazinyl}thio)acetamide](/img/structure/B5471133.png)


